molecular formula C11H16F6N2O4 B3043425 1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) CAS No. 864248-58-8

1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)

Cat. No.: B3043425
CAS No.: 864248-58-8
M. Wt: 354.25 g/mol
InChI Key: IZTVLDCUVGGJLG-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) is a chemical compound that belongs to the class of azetidines and pyrrolidines. It is characterized by the presence of an azetidine ring and a pyrrolidine ring, both of which are cyclic amines. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) typically involves the reaction of azetidine and pyrrolidine derivatives with trifluoroacetic acid. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the compound, often using reagents like halogens or hydrogen.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) can be compared with other similar compounds, such as:

    Azetidine: A simpler cyclic amine with a four-membered ring, used in the synthesis of various organic compounds.

    Pyrrolidine: A five-membered cyclic amine, commonly used as a building block in organic synthesis.

    Spiro-azetidin-2-one: A compound with a spirocyclic structure, known for its biological activities.

The uniqueness of 1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) lies in its combination of azetidine and pyrrolidine rings, along with the presence of trifluoroacetate groups, which impart distinct chemical and physical properties .

Properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2C2HF3O2/c1-2-4-9(3-1)7-5-8-6-7;2*3-2(4,5)1(6)7/h7-8H,1-6H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTVLDCUVGGJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864248-58-8
Record name 1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)
Reactant of Route 2
1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)
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1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)
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1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)
Reactant of Route 5
1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)
Reactant of Route 6
1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)

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